molecular formula C9H18N2O4S B13749646 1-(2-Hydroxy-2-methylpropyl)-3-methyl-1H-imidazol-3-ium methanesulfonate

1-(2-Hydroxy-2-methylpropyl)-3-methyl-1H-imidazol-3-ium methanesulfonate

Cat. No.: B13749646
M. Wt: 250.32 g/mol
InChI Key: YUFMWBPAPIWJNH-UHFFFAOYSA-M
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Description

1-(2-Hydroxy-2-methylpropyl)-3-methyl-1H-imidazol-3-ium methanesulfonate is a compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring an imidazolium core with a hydroxy-methylpropyl and a methanesulfonate group, imparts specific chemical properties that make it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-methylpropyl)-3-methyl-1H-imidazol-3-ium methanesulfonate typically involves the reaction of 1-methylimidazole with 2-chloro-2-methylpropanol in the presence of a base, followed by the addition of methanesulfonic acid. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Polar aprotic solvents like acetonitrile or dimethylformamide

    Base: Sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-methylpropyl)-3-methyl-1H-imidazol-3-ium methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imidazolium core can be reduced under specific conditions to form imidazole derivatives.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to a variety of functionalized imidazolium salts.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like halides, thiols, or amines in the presence of a base.

Major Products

The major products formed from these reactions include oxidized imidazolium salts, reduced imidazole derivatives, and various substituted imidazolium compounds.

Scientific Research Applications

1-(2-Hydroxy-2-methylpropyl)-3-methyl-1H-imidazol-3-ium methanesulfonate has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of ionic liquids and as a stabilizer in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-methylimidazolium chloride
  • 1-Ethyl-3-methylimidazolium tetrafluoroborate
  • 1-Hexyl-3-methylimidazolium bromide

Uniqueness

1-(2-Hydroxy-2-methylpropyl)-3-methyl-1H-imidazol-3-ium methanesulfonate is unique due to its specific functional groups that impart distinct chemical properties. The hydroxy-methylpropyl group provides enhanced solubility and reactivity, while the methanesulfonate group offers stability and versatility in various applications.

Properties

Molecular Formula

C9H18N2O4S

Molecular Weight

250.32 g/mol

IUPAC Name

methanesulfonate;2-methyl-1-(3-methylimidazol-3-ium-1-yl)propan-2-ol

InChI

InChI=1S/C8H15N2O.CH4O3S/c1-8(2,11)6-10-5-4-9(3)7-10;1-5(2,3)4/h4-5,7,11H,6H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

YUFMWBPAPIWJNH-UHFFFAOYSA-M

Canonical SMILES

CC(C)(CN1C=C[N+](=C1)C)O.CS(=O)(=O)[O-]

Origin of Product

United States

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